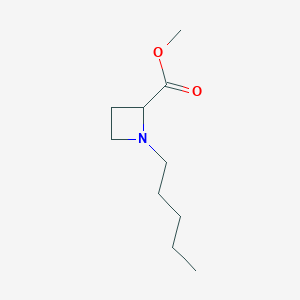![molecular formula C17H30N2O2 B14516669 5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine CAS No. 62397-84-6](/img/structure/B14516669.png)
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine is a chemical compound with the molecular formula C17H30N2O2 It is characterized by the presence of an aminobutoxy group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Preparation Methods
The synthesis of 5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine involves multiple steps, typically starting with the preparation of the phenyl ring substituted with the methoxy and methyl groups. The aminobutoxy group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pentan-1-amine chain. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, where the aminobutoxy group can be replaced by other nucleophiles such as halides or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically results in amines.
Scientific Research Applications
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The aminobutoxy group allows the compound to bind to receptor sites, potentially modulating their activity. The methoxy and methyl groups contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine can be compared to similar compounds such as:
5-[5-(4-Aminobutoxy)-2-methoxyphenyl]pentan-1-amine: Lacks the methyl group, which may affect its binding affinity and stability.
5-[5-(4-Aminobutoxy)-4-methylphenyl]pentan-1-amine: Lacks the methoxy group, potentially altering its solubility and reactivity.
5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]butan-1-amine: Has a shorter carbon chain, which may influence its overall molecular flexibility and interaction with targets.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Properties
CAS No. |
62397-84-6 |
|---|---|
Molecular Formula |
C17H30N2O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-[5-(4-aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine |
InChI |
InChI=1S/C17H30N2O2/c1-14-12-17(20-2)15(8-4-3-5-9-18)13-16(14)21-11-7-6-10-19/h12-13H,3-11,18-19H2,1-2H3 |
InChI Key |
VEIMBPLJLVXKTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCCCN)CCCCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
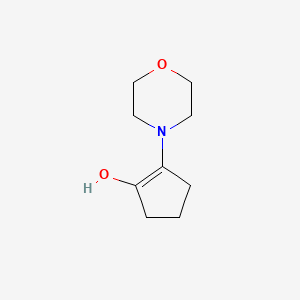
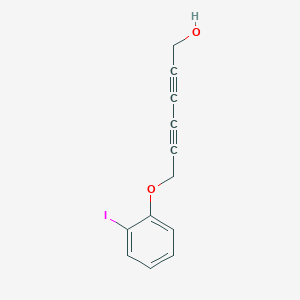
![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
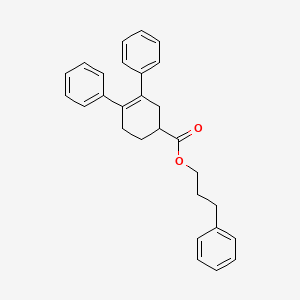
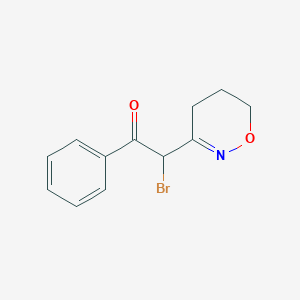
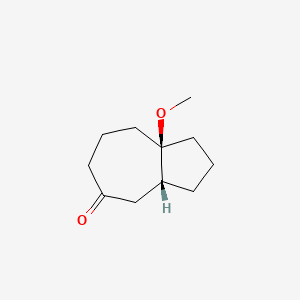
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)
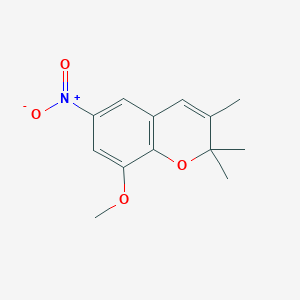

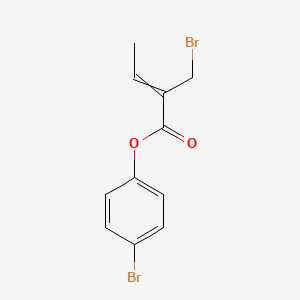
![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)
